2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound classified within the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. The incorporation of chloromethyl and trifluoromethyl groups enhances both its chemical reactivity and biological activity, making it a compound of significant interest in medicinal chemistry .
The synthesis of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be accomplished through several routes. One prevalent method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone, which leads to the formation of the quinazolinone core. A notable improvement in this synthesis is a one-pot method utilizing o-anthranilic acids, which streamlines the process and increases yields significantly .
In industrial settings, activated carbon fiber-supported palladium catalysts are often employed for efficient carbonylative synthesis. This method allows for the reaction of trifluoroacetimidoyl chlorides with amines under controlled conditions, yielding the desired quinazolinone derivative .
The molecular formula of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is C10H7ClF3N3O, with a molecular weight of 273.63 g/mol. The structure features a quinazolinone core characterized by a fused bicyclic system that includes a nitrogen atom in its ring structure.
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one participates in several types of chemical reactions:
The mechanism of action for 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific enzymes and receptors. The compound's trifluoromethyl group enhances its binding affinity, allowing it to modulate the activity of various biological targets effectively. This modulation can lead to diverse biological effects, including antimicrobial and anticancer activities .
The compound has numerous scientific applications:
The most efficient route to 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one utilizes o-anthranilic acid derivatives as key precursors. Optimized conditions involve reacting 2-amino-4-(trifluoromethyl)benzoic acid with 3 equivalents of chloroacetonitrile in methanol at 25°C for 2 hours, achieving yields of 65–78% [1]. This method circumvents traditional limitations like poor solubility of nitro/hydroxy-substituted anthranilic acids by employing methanol as a universal solvent [1]. An alternative pathway involves synthesizing the anthranilic acid precursor via isatin oxidation. Treating 5-(trifluoromethyl)isatin with NaOH/H₂O₂ at room temperature for 15 minutes provides the requisite 2-amino-4-(trifluoromethyl)benzoic acid in >90% yield, leveraging mild, catalyst-free conditions [3]. This tandem approach (isatin → anthranilic acid → quinazolinone) exemplifies high atom economy and scalability for the 7-trifluoromethyl analog.
Industrial-scale synthesis employs palladium-catalyzed carbonylation for constructing the quinazolinone core. Key protocols use:
The 2-chloromethyl group is pivotal for further derivatization into anticancer agents. Direct chloromethylation during cyclization is achieved through:
Table 1: Chloroacetonitrile Equivalency vs. Yield in Quinazolinone Cyclization
Equivalents of Chloroacetonitrile | Reaction Temp (°C) | Yield (%) |
---|---|---|
1.0 | 25 | 52 |
2.0 | 25 | 68 |
3.0 | 25 | 77 |
3.0 | 50 | 76 |
Energy-efficient protocols address solubility challenges of the 7-trifluoromethylanthranilic acid precursor:
Substituent effects profoundly impact cyclization efficiency:
Table 2: Substituent Effects on Quinazolinone Cyclization Yields
Anthranilic Acid Substituent | Position | Yield (%) | Notes |
---|---|---|---|
None (H) | - | 88 | Reference compound |
CF₃ | 7 | 78 | EWG enhances cyclization |
OCH₃ | 6 | 72 | Steric hindrance |
NO₂ | 5 | 40 | Poor solubility in methanol |
N-CH₃ (alkylated) | N₁ | 90 | From N-methylisatin oxidation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0